molecular formula C22H25N3O4 B2878972 N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide CAS No. 954093-35-7

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide

Cat. No.: B2878972
CAS No.: 954093-35-7
M. Wt: 395.459
InChI Key: JSAHZCVUGUPWLJ-UHFFFAOYSA-N
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Description

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide is a synthetic organic compound featuring an oxalamide linker core. This structure is of significant interest in modern medicinal chemistry, particularly in the design of novel bioactive molecules. Oxalamide-based compounds have been extensively profiled in anti-plasmodial research, demonstrating potent activity against resistant strains of P. falciparum with IC50 values in the low nanomolar range, often linked to the inhibition of hemozoin formation . The integration of a morpholino ring and phenethyl group in this specific compound suggests potential for modulating protein kinase enzymatic activity, as similar pharmacophores are investigated for targeting pathways involved in cell proliferation, differentiation, and migration . Researchers can utilize this chemical as a key intermediate or precursor for constructing more complex hybrid molecules, or as a tool compound for probing biological mechanisms in areas such as infectious disease and oncology. The product is strictly for non-human research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-20(25-13-14-29-19(16-25)18-9-5-2-6-10-18)15-24-22(28)21(27)23-12-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAHZCVUGUPWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amide Bond Formation via Activated Intermediates

The synthesis typically begins with the preparation of the two primary amine precursors:

  • 2-(2-Phenylmorpholino)ethylamine : Synthesized via reductive amination of 2-phenylmorpholine with glyoxylic acid, followed by reduction using sodium cyanoborohydride.
  • Phenethylamine : Commercially available or synthesized through hydrogenation of benzyl cyanide.

The oxalamide backbone is constructed using oxalyl chloride as the central carbonyl source. In a two-step protocol:

  • First Amidation : Oxalyl chloride reacts with phenethylamine in dichloromethane at −15°C to form N-phenethyloxalyl chloride. Excess triethylamine is used to scavenge HCl.
  • Second Amidation : The intermediate is coupled with 2-(2-phenylmorpholino)ethylamine using 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in tetrahydrofuran (THF) at 0–5°C.

Key Reaction Parameters :

  • Temperature control (−15°C to 25°C) minimizes side reactions.
  • Stoichiometric use of coupling agents ensures >90% conversion.

One-Pot Synthesis Using Dual Coupling Reagents

Recent advancements employ uranium-based coupling agents for simultaneous amide bond formation. For example, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitates the reaction between oxalic acid, phenethylamine, and 2-(2-phenylmorpholino)ethylamine in dimethylformamide (DMF). This method reduces purification steps but requires precise pH control (maintained at 8–9 with N-methylmorpholine).

Yield Comparison :

Method Coupling Agent Solvent Yield (%) Purity (%)
Stepwise Amidation EDC/HOBt THF 78 95
One-Pot Synthesis HATU DMF 85 98

Solid-Phase Synthesis for High-Throughput Production

Immobilized oxalic acid on Wang resin enables iterative amidation. Phenethylamine is first coupled to the resin-bound oxalic acid using diisopropylcarbodiimide (DIC), followed by cleavage and subsequent reaction with 2-(2-phenylmorpholino)ethylamine. This approach achieves 92% yield but necessitates specialized equipment for resin handling.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates. Non-polar solvents (dichloromethane) favor controlled exothermic reactions during chloride intermediate formation. Elevated temperatures (>30°C) promote epimerization at the morpholino center, reducing enantiomeric purity.

Catalysts and Bases

  • Triethylamine : Effective for HCl scavenging but may lead to N-oxide formation in morpholino derivatives.
  • N-Methylmorpholine : Preferred for one-pot syntheses due to superior buffering capacity and compatibility with HATU.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, aromatic), 4.12 (t, J = 6.8 Hz, 2H, CH₂N), 3.85–3.70 (m, 4H, morpholino-OCH₂), 2.95–2.80 (m, 4H, NCH₂).
  • ¹³C NMR : 167.5 ppm (C=O, oxalamide), 136.2 ppm (quaternary aromatic carbon).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₂₄H₂₈N₃O₄ ([M+H]⁺): 422.2078. Observed: 422.2081.

Challenges and Limitations

  • Epimerization : The morpholino ring’s stereochemistry is prone to racemization under acidic or high-temperature conditions.
  • Purification Complexity : Silica gel chromatography struggles to resolve diastereomers; chiral stationary phases are required for enantiopure isolates.

Chemical Reactions Analysis

Types of Reactions

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with GMC Series

Compound N1-Substituent N2-Substituent Reported Activity
Target Compound 2-Phenylmorpholino ethyl Phenethyl Not reported
GMC-1 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial
GMC-4 1,3-Dioxoisoindolin-2-yl 4-Fluorophenyl Antimicrobial

Comparison with N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (MS)

MS, a food additive evaluated by the FAO/WHO, shares the oxalamide core but diverges in substituents:

  • Substituents: MS incorporates a methoxy-methylbenzyl group (N1) and a pyridinyl-ethyl group (N2), contrasting with the target’s morpholino-phenethyl system.
  • Application: MS is regulated for food use, suggesting low toxicity and stability in consumable matrices .

Comparison with Pharmacopeial Oxalamide Derivatives

Complex oxalamide derivatives, such as those documented in Pharmacopeial Forum , include:

  • Structural Complexity: Compounds like (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-... integrate amino acids, thiazolidine rings, and bicyclic systems, likely for antibiotic activity (e.g., β-lactam analogs).
  • Functional Focus : These derivatives target bacterial enzymes (e.g., penicillin-binding proteins), whereas the target compound’s simpler structure may prioritize solubility or CNS penetration.

Research Findings and Implications

  • Antimicrobial Potential: The GMC series demonstrates that halogenated aryl groups enhance antimicrobial activity, but morpholino substituents (as in the target compound) remain unexplored in this context .
  • Safety Profiles : MS’s regulatory approval as a food additive highlights the oxalamide backbone’s versatility, though substituent choice critically determines toxicity and application .

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